Difluoro(trimetilsilil)acetato de etilo

Descripción general

Descripción

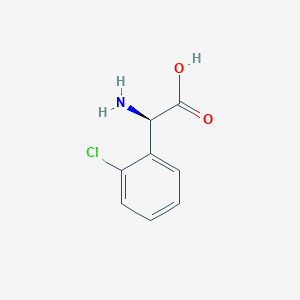

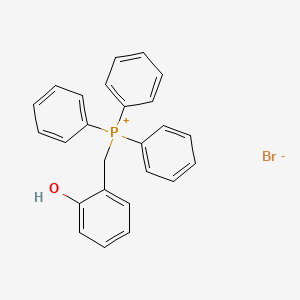

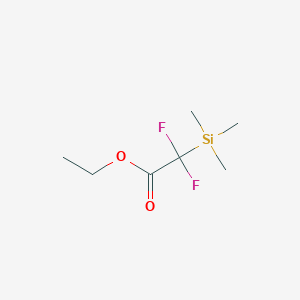

Ethyl difluoro(trimethylsilyl)acetate, also known as Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate, is a chemical compound with the molecular formula C7H14F2O2Si . It has a molecular weight of 196.27 .

Molecular Structure Analysis

The InChI code for Ethyl difluoro(trimethylsilyl)acetate is1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Ethyl difluoro(trimethylsilyl)acetate is a liquid at room temperature . It has a specific gravity of 1.03 and a refractive index of 1.39 . The compound has a flash point of 55 °C/20mm .Aplicaciones Científicas De Investigación

Difluorometilación en etapas tardías

El difluoro(trimetilsilil)acetato de etilo se utiliza en la difluorometilación en etapas tardías . Este proceso implica la formación de enlaces X–CF2H donde X puede ser C (sp), C (sp2), C (sp3), O, N o S . La invención de múltiples reactivos de difluorometilación, incluido el this compound, ha beneficiado en gran medida este campo de investigación .

Síntesis de difluorometil arenos

Este compuesto también se utiliza en la síntesis de difluorometil arenos (ArCF2H), así como en métodos que conducen a la formación de enlaces C (sp3)–CF2H . Esto ha simplificado el acceso a moléculas de relevancia farmacéutica y ha generado interés en la química de procesos .

Productos químicos de laboratorio

El this compound se utiliza en la fabricación de productos químicos de laboratorio . Es un componente clave en muchas reacciones y procesos químicos que tienen lugar en un entorno de laboratorio .

Investigación y desarrollo científico

Este compuesto se utiliza ampliamente en la investigación y el desarrollo científico . Se utiliza en el desarrollo de nuevas sustancias y en la exploración de nuevas reacciones químicas .

Síntesis de 2,2-dibromo-2-(trimetilsilil)acetato de etilo

El trimetilsililacetato de etilo, un compuesto relacionado, se utiliza en la síntesis de 2,2-dibromo-2-(trimetilsilil)acetato de etilo . Es plausible que el this compound se pueda utilizar de forma similar.

Sililación de aldehídos y cetonas enolizables

El trimetilsililacetato de etilo también se utiliza para sililar los aldehídos y cetonas enolizables . Dada la similitud estructural, el this compound podría utilizarse potencialmente para el mismo propósito.

Safety and Hazards

Ethyl difluoro(trimethylsilyl)acetate is classified as a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mecanismo De Acción

Target of Action

Ethyl difluoro(trimethylsilyl)acetate is a reagent used in organic synthesis . It is primarily targeted at carbon atoms in organic compounds, where it can introduce a difluoromethyl group . This group can significantly alter the properties of the target molecule, making it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .

Mode of Action

The mode of action of Ethyl difluoro(trimethylsilyl)acetate involves the transfer of a difluoromethyl group to a target molecule . This process is facilitated by the presence of a trimethylsilyl group in the Ethyl difluoro(trimethylsilyl)acetate molecule, which acts as a leaving group, allowing the difluoromethyl group to form a bond with the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by Ethyl difluoro(trimethylsilyl)acetate will depend on the specific target molecule. The introduction of a difluoromethyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules . This can have downstream effects on various biochemical pathways, particularly in the context of drug development.

Pharmacokinetics

As a reagent used in organic synthesis, it is likely that these properties would be significantly influenced by the specific context in which it is used, including the nature of the target molecule and the conditions of the reaction .

Result of Action

The primary result of the action of Ethyl difluoro(trimethylsilyl)acetate is the introduction of a difluoromethyl group into a target molecule . This can significantly alter the properties of the target molecule, potentially enhancing its reactivity, stability, or interactions with other molecules . In the context of drug development, this could lead to the creation of new pharmaceuticals with improved efficacy, safety, or pharmacokinetic properties .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYSMROBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374562 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205865-67-4 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?

A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.

Q2: What makes ethyl difluoro(trimethylsilyl)acetate particularly useful for incorporating difluoromethylene groups?

A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.

Q3: Can ethyl difluoro(trimethylsilyl)acetate be used to synthesize other heterocycles besides pyridines?

A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] Ethyl difluoro(trimethylsilyl)acetate can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.